

Application Notes and Protocols: Conjugation and Use of Folate-Targeted Fluorescent Dyes

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of pre-conjugated folate-fluorescent dye molecules and the synthesis of custom folate-dye conjugates. While the initial inquiry specified **EC089**, our findings indicate that the readily available and well-characterized compound for this application is EC17, also known as Folate-FITC. EC17 is a conjugate of folic acid and fluorescein isothiocyanate (FITC) and serves as a valuable tool for labeling and imaging cells that overexpress the folate receptor, a common characteristic of various cancer cells. This document will therefore focus on EC17 as the primary example of a folate-fluorescent dye conjugate.

Introduction to Folate-Targeted Fluorescent Imaging

Folate receptors are overexpressed on the surface of many types of cancer cells, including those of the ovaries, kidneys, and lungs, making them an attractive target for the specific delivery of imaging agents and therapeutics.[1][2] EC17 is a fluorescent small molecule drug conjugate (SMDC) consisting of folic acid linked to the fluorescent dye fluorescein isothiocyanate (FITC) through an ethylenediamine spacer.[2] This conjugation allows for the visualization of folate receptor-positive cells both in vitro and in vivo.

Key Properties of EC17 (Folate-FITC):



Property	Value	Reference
Synonyms	Folate-FITC, EC-17	[1][3]
CAS Number	583037-91-6 (free acid)	[1]
Molecular Formula	C42H36N10O10S	[1]
Molecular Weight	872.87 g/mol	[1]
Excitation Max	~490 nm	[4][5]
Emission Max	~520 nm	[4][5]

Experimental Protocols In Vitro Labeling of Folate Receptor-Positive Cells with EC17

This protocol describes the use of pre-conjugated EC17 for the fluorescent labeling of cultured cells that express the folate receptor.

Materials:

- EC17 (Folate-FITC)
- Folate receptor-positive cell line (e.g., KB, HeLa)
- Folate receptor-negative cell line (for control)
- Cell culture medium
- Phosphate-buffered saline (PBS)
- Fetal bovine serum (FBS)
- Flow cytometer or fluorescence microscope

Protocol:



- Cell Preparation: Culture folate receptor-positive and negative cells to 70-80% confluency.
- Staining Solution Preparation: Prepare a stock solution of EC17 in a suitable solvent (e.g., DMSO) and dilute it in cell culture medium to the desired final concentration (typically in the nanomolar to low micromolar range).
- Cell Staining:
 - Remove the culture medium from the cells and wash once with PBS.
 - Add the EC17 staining solution to the cells and incubate for 1-2 hours at 37°C, protected from light.
- Washing: Remove the staining solution and wash the cells three times with cold PBS to remove unbound EC17.
- Visualization:
 - For fluorescence microscopy, add fresh culture medium or PBS to the cells and visualize using a standard FITC filter set.
 - For flow cytometry, detach the cells using a non-enzymatic cell dissociation solution,
 resuspend in PBS, and analyze using the appropriate laser and emission filter for FITC.



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EC17 in vitro labeling workflow.

Synthesis of a Custom Folate-Dye Conjugate



This protocol provides a general method for the synthesis of a folate-dye conjugate using the carboxylic acid groups of folic acid and an amine-reactive fluorescent dye. This allows for the use of fluorescent probes with different spectral properties.

Materials:

- Folic acid
- N-Hydroxysuccinimide (NHS)
- N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- Amine-reactive fluorescent dye (e.g., an NHS ester of another fluorophore)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- · Diethyl ether
- Dialysis tubing or size-exclusion chromatography column

Protocol:

- · Activation of Folic Acid:
 - Dissolve folic acid in anhydrous DMSO.
 - Add NHS and DCC (or EDC) to the folic acid solution in a molar excess.
 - Stir the reaction mixture at room temperature for several hours to overnight in the dark to form the NHS ester of folic acid.
- Conjugation Reaction:
 - Dissolve the amine-reactive fluorescent dye in anhydrous DMSO.
 - Add the activated folic acid solution to the dye solution.
 - Add a non-nucleophilic base, such as triethylamine, to facilitate the reaction.





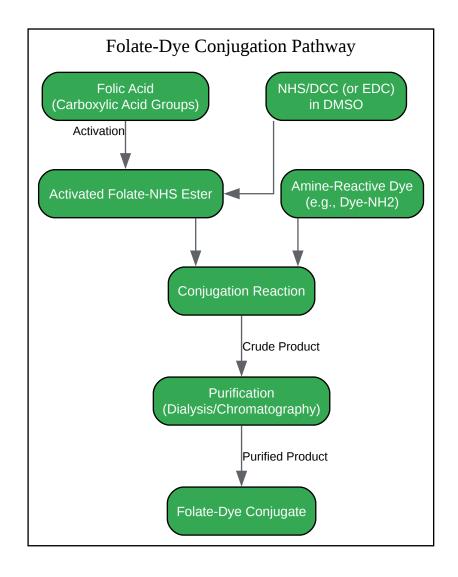


- Stir the reaction mixture at room temperature for several hours to overnight in the dark.
- Purification of the Conjugate:
 - Precipitate the crude product by adding cold diethyl ether and centrifuge to collect the pellet.
 - Redissolve the pellet in a minimal amount of a suitable buffer (e.g., PBS).
 - Purify the folate-dye conjugate from unreacted dye and other small molecules using dialysis against PBS or size-exclusion chromatography.

Characterization:

- Confirm the successful conjugation and determine the concentration of the final product using UV-Vis spectrophotometry, measuring the absorbance of the dye and folic acid at their respective maximum absorbance wavelengths.
- Further characterization can be performed using techniques such as mass spectrometry and NMR.





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General signaling pathway for folate-dye conjugation.

Data Presentation and Interpretation

Quantitative data from cell labeling experiments should be presented in a clear and structured format to allow for easy comparison.

Table 1: Example Data from Flow Cytometry Analysis of EC17 Labeling



Cell Line	Folate Receptor Status	Mean Fluorescence Intensity (MFI)	Percentage of Labeled Cells (%)
КВ	Positive	15,000	95
HeLa	Positive	12,500	92
Control (e.g., Jurkat)	Negative	200	< 1

Table 2: Characterization of a Synthesized Folate-Dye Conjugate

Parameter	Value	Method
Dye-to-Folate Ratio	1.2	UV-Vis Spectrophotometry
Purity	> 95%	HPLC
Molecular Weight	(Determined Value)	Mass Spectrometry

Troubleshooting

- Low fluorescent signal: Increase the concentration of the folate-dye conjugate or the incubation time. Ensure that the cell line used has sufficient folate receptor expression.
- High background fluorescence: Reduce the concentration of the conjugate and ensure thorough washing steps. Include a folate receptor-negative cell line as a control.
- Poor conjugate yield: Ensure all reagents for synthesis are anhydrous, as water can hydrolyze the activated intermediates. Optimize the molar ratios of the reactants.

Conclusion

EC17 (Folate-FITC) is a powerful tool for the fluorescent labeling of folate receptor-positive cells. The protocols provided herein offer a starting point for researchers to utilize this and other custom-synthesized folate-dye conjugates in their studies. Careful optimization of experimental conditions and proper characterization of synthesized conjugates are crucial for obtaining reliable and reproducible results in the development of targeted cancer diagnostics and therapies.



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